molecular formula C7H2F4O2 B1210148 2,3,5,6-Tetrafluorobenzoic acid CAS No. 652-18-6

2,3,5,6-Tetrafluorobenzoic acid

Cat. No. B1210148
CAS RN: 652-18-6
M. Wt: 194.08 g/mol
InChI Key: KVLBXIOFJUWSJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,5,6-tetrafluorobenzoic acid involves multiple steps starting from different precursors, demonstrating the versatility of approaches to obtain this compound. Wang Wei-jie (2008) outlines a method that begins with 2,3,5,6-tetrafluorobenzoic acid as raw material, proceeding through acyl chlorination, amidation, and Hofmann degradation, yielding a product with high purity (98%) and considerable yield (75.6%) (Wang Wei-jie, 2008). Another method described by Orthaber et al. (2010) involves reacting 1,2,4,5-tetrafluorobenzene with n-butyllithium and carbonation with CO2, achieving high yields (95%) of pure product without extensive purification (Orthaber et al., 2010).

Molecular Structure Analysis

Investigations into the molecular structure of 2,3,5,6-tetrafluorobenzoic acid reveal its potential for forming dimers and the presence of extensive hydrogen bonding networks. The crystal structure analysis by Zhu (2009) demonstrates intermolecular O—H⋯N hydrogen bonds linking molecules into a trimeric structure, further assembled into a three-dimensional network through weak C—H⋯F interactions (Xiao-Hong Zhu, 2009).

Chemical Reactions and Properties

2,3,5,6-Tetrafluorobenzoic acid participates in various chemical reactions, leading to the formation of diverse functional compounds. The study by Fielding and Shirley (1992) on the synthesis and reactions of 4-sulpho-2,3,5,6,-tetrafluorobenzoic acid shows its reactivity towards different chemical agents, resulting in a variety of derivatives with potential applications in materials science and chemistry (Fielding & Shirley, 1992).

Physical Properties Analysis

The physical properties of 2,3,5,6-tetrafluorobenzoic acid, such as phase transitions and molecular interactions, have been explored. Subhapriya et al. (2017) conducted a conformational study using density functional theory (DFT), revealing the existence of hydrogen bonding through vibrational frequencies, NBO analysis, and molecular electrostatic potential (MEP) studies. This analysis helps understand the compound's stability and interactions with other molecules (Subhapriya et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,3,5,6-tetrafluorobenzoic acid, including its reactivity and the formation of complexes with metals, offer insights into its application in designing new materials. Ma et al. (2006) synthesized a series of new organotin(IV) derivatives with 2,3,5,6-tetrafluorobenzoic acid, demonstrating the compound's versatility in forming complexes with interesting topological properties (Ma et al., 2006).

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : 2,3,5,6-Tetrafluorobenzoic acid is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of pharmaceuticals.
  • Scientific Field: Analytical Chemistry

    • Application : This compound has been used in the development of a new method for measuring thiol concentration using 19F NMR spectroscopy . Thiols are organic compounds that contain a sulfur-hydrogen bond. They are important in biochemistry because they are found in many enzymes and proteins.
    • Results or Outcomes : This method can be applied to measuring glutathione and albumin concentrations in rat blood . Glutathione is an important antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components. Albumin is a protein made by your liver. It helps keep fluid in your bloodstream so it doesn’t leak into other tissues.
  • Scientific Field: Proteomics

    • Application : This compound has been used in the development of a new method for measuring protease activity . Proteases are enzymes that break down proteins and peptides, and they play a crucial role in many biological processes.
    • Method of Application : The method involves using a probe that is intrinsically non-fluorescent but only becomes fluorescent after reacting with a target protease . 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is employed in the preparation of this probe.
  • Scientific Field: Medicinal Chemistry

    • Application : 2,3,5,6-Tetrafluorobenzoic acid is used as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceuticals.
  • Scientific Field: Chemical Research

    • Application : This compound is used as a pharmaceutical intermediate . It is used in chemical research .
  • Scientific Field: Protein Biochemistry

    • Application : This compound has been used in the development of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction .
    • Method of Application : The method involves using a probe that is intrinsically non-fluorescent but only becomes fluorescent after reacting with a target protease . 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is employed in the preparation of this probe.

Safety And Hazards

The safety information for 2,3,5,6-Tetrafluorobenzoic acid includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include P280-P305+P351+P338-P310 .

properties

IUPAC Name

2,3,5,6-tetrafluorobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLBXIOFJUWSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340798
Record name 2,3,5,6-Tetrafluorobenzoic acid
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Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3,5,6-Tetrafluorobenzoic acid

CAS RN

652-18-6
Record name 2,3,5,6-Tetrafluorobenzoic acid
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Record name 2,3,5,6-Tetrafluorobenzoic acid
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Record name 2,3,5,6-Tetrafluorobenzoic acid
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Record name 2,3,5,6-tetrafluorobenzoic acid
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Record name 2,3,5,6-Tetrafluorobenzoic Acid
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Synthesis routes and methods I

Procedure details

80 g of 80% strength by weight 2,3,5,6-tetrafluoroterephthalic acid (containing 8% by weight of sulfuric acid and 12% by weight of water) were mixed with 300 g of water in a 0.6 l enamelled autoclave and heated for 40 hours at 130° C. After cooling to 20° C. and depressurizing, the suspension then present was filtered, washed with 60 g of water and the white solid was dried. 42 g of 2,3,5,6-tetrafluorobenzoic acid having a content of 98% by weight and a melting point of 151° C. were obtained.
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Synthesis routes and methods II

Procedure details

N,N-Dimethylacetamide (14.0 parts) and 2,3,5,6-tetrafluoroterephthalic acid (2.91 parts) was heated at 70° C. for 4 hours before cooling to 20° C. adding water (7 parts) and cooling to 5° C. The precipitated solid was collected by filtration and washed with cold water and dried, the aqueous filtrates were evaporated under vacuum and the resultant solids combined to give 2,3,5,6-tetrafluorobenzoic acid (98%). 1,2,4,5-tetrafluorobenzene (2%) was also formed.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

n-Butyllithium (2.7M solution in n-hexane, 148 cm3) was added dropwise over a period of one hour to a stirred solution of 2,3,5,6-tetrafluorobenzene (60 g) in dry tetrahydrofuran (200 cm3) maintained at -70° C. under a nitrogen atmosphere, after which the mixture was stirred at -70° C. for a further one hour. Carbon dioxide gas was passed into the mixture over a period of 4 hours during which time the temperature was allowed to warm up to the ambient value (ca. 22° C.). After adding water and acidifying with dilute hydrochloric acid, the mixture was extracted with diethyl ether and the extracts dried over anhydrous magnesium sulphate. The product was obtained by removal of the solvent by evaporation under reduced pressure to give 2,3,5,6-tetrafluorobenzoic acid (42.5 g), mp. 152°-154° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
356
Citations
HC Fielding, IM Shirley - Journal of fluorine chemistry, 1992 - Elsevier
4-Sulpho-2,3,5,6-tetrafluorobenzoic acid (I) has been synthesised from pentafluorobenzoic acid via the oxidation of 4-mercapto-tetrafluorobenzoic acid. Reaction of I with DMF/ SOCl 2 …
Number of citations: 22 www.sciencedirect.com
I Elkin, T Maris, P Hildgen, CJ Barrett - … Crystallographica Section E …, 2018 - scripts.iucr.org
cis-4,4′-(Diazenediyl)bis(2,3,5,6-tetrafluorobenzoic acid), C14H2F8N2O4, and its ethanol disolvate, C14H2F8N2O4·2C2H5OH, represent new examples of self-stabilized cis-…
Number of citations: 2 scripts.iucr.org
K Yonetake, M Takahashi, T Masuko… - Journal of Polymer …, 1998 - Wiley Online Library
4‐Hydroxy‐2,3,5,6‐tetrafluorobenzoic acid/6‐hydroxy‐2‐naphthoic acid copolymers (FHBA/HNA copolymer) with different copolymer compositions were prepared and the influence of …
Number of citations: 7 onlinelibrary.wiley.com
M Ueda, Y Noguchi, J Sugiyama, K Yonetake… - …, 1992 - ACS Publications
Poly (4-hydroxy-2, 3, 5, 6-tetrafluorobenzoicacid)(4) was prepared by the bulk polycondensation of 4-ace toxy-2, 3, 5, 6-tetrafluorobenzoic acid (3). Polycondensation was conducted at …
Number of citations: 8 pubs.acs.org
TJ Gately, RA Boto, MJ Tauber… - The Journal of …, 2023 - ACS Publications
The structure, spectroscopy, and photochemistry of 4-azidobenzoic acid (4ABC) and its perfluorinated analog 4-azido-2,3,5,6-tetrafluorobenzoic acid (4F4ABC) are characterized in …
Number of citations: 1 pubs.acs.org
KV Zaitsev, YF Oprunenko, EK Lermontova… - Journal of Fluorine …, 2017 - Elsevier
The synthesis of the derivatives of p-aminotetrafluorobenzoic acid, p-H 2 NC 6 F 4 CO 2 H (2b), by hydrolysis, acylation or interaction with aldehydes was developed giving H 2 NC 6 F 4 …
Number of citations: 1 www.sciencedirect.com
A Orthaber, C Seidel, F Belaj, JH Albering… - Inorganic …, 2010 - ACS Publications
Pure 2,3,5,6-tetrafluoroterephthalic acid (H 2 tfBDC) is obtained in high yields (95%) by reacting 1,2,4,5-tetrafluorobenzene with a surplus (>2 equiv) of n-butyllithium in tetrahydrofuran (…
Number of citations: 32 pubs.acs.org
J Hong, A Gracia, S Romero, M Zhou, W Lin… - Journal of Molecular …, 2023 - Elsevier
Calculations on the structure of 3,4,5-trifluorobenzoic acid were made using the Gaussian 16 program. The potential energy surfaces were scanned along Csingle bondCsingle …
Number of citations: 1 www.sciencedirect.com
H Senboku, K Yoneda, S Hara - Electrochemical Society Meeting …, 2014 - iopscience.iop.org
Since carbon dioxide (CO 2 ) is an abundant, economical, nontoxic and environmentally benign C1 chemical reagent, fixation of carbon dioxide in organic molecules has recently …
Number of citations: 0 iopscience.iop.org
E Bosch, NP Bowling - Crystal Growth & Design, 2020 - ACS Publications
Cooperative strong charge-assisted hydrogen bonding and weaker nonconventional hydrogen bonding are probed through cocrystals formed between 2,3,5,6-tetrafluorobenzoic acid …
Number of citations: 5 pubs.acs.org

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